molecular formula C15H24O3Si B14552394 {[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane CAS No. 61871-73-6

{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane

Cat. No.: B14552394
CAS No.: 61871-73-6
M. Wt: 280.43 g/mol
InChI Key: VZRVXYNZJBRKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a phenyl group through a butenyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and trimethylsilyl chloride.

    Formation of the Intermediate: The 3,4-dimethoxybenzaldehyde is first converted to 4-(3,4-dimethoxyphenyl)but-1-en-2-ol through a Grignard reaction with an appropriate Grignard reagent.

    Silylation: The intermediate alcohol is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane has several scientific research applications:

    Organic Synthesis: It is used as a reagent or intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.

    Pharmaceuticals: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of {[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(dimethyl)silane
  • {[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(ethyl)silane

Uniqueness

{[4-(3,4-Dimethoxyphenyl)but-1-en-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a trimethylsilyl group and a dimethoxyphenyl group linked through a butenyl ether. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

61871-73-6

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-1-en-2-yloxy-trimethylsilane

InChI

InChI=1S/C15H24O3Si/c1-12(18-19(4,5)6)7-8-13-9-10-14(16-2)15(11-13)17-3/h9-11H,1,7-8H2,2-6H3

InChI Key

VZRVXYNZJBRKSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=C)O[Si](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.